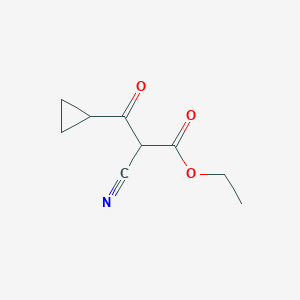

Ethyl 2-cyano-3-cyclopropyl-3-oxopropanoate

Description

Ethyl 2-cyano-3-cyclopropyl-3-oxopropanoate (CAS: Not explicitly provided; referred to as compound 3e in ) is a β-keto ester derivative characterized by a cyclopropyl group at the 3-position and a cyano substituent at the 2-position. Its synthesis involves alkylation or substitution reactions, as demonstrated in , where it is prepared via a procedure yielding spectroscopic data such as IR (neat, NaCl) peaks at 2226 cm⁻¹ (C≡N stretch) and 1660 cm⁻¹ (C=O stretch), along with distinct NMR signals (e.g., δ 13.50 ppm for the keto-enol tautomer proton) . This compound serves primarily as a synthetic intermediate in organic and medicinal chemistry due to its reactive β-keto ester and cyano functionalities.

Properties

IUPAC Name |

ethyl 2-cyano-3-cyclopropyl-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)7(5-10)8(11)6-3-4-6/h6-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGVNJAWUHDXKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C(=O)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-cyclopropyl-3-oxopropanoate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl cyanoacetate with cyclopropyl ketone under basic conditions. The reaction typically requires a base such as sodium ethoxide or potassium tert-butoxide and is carried out in an organic solvent like ethanol or tetrahydrofuran. The reaction mixture is then heated to reflux to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-cyclopropyl-3-oxopropanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine or the oxo group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the cyano or oxo groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 2-cyano-3-cyclopropyl-3-oxopropanoate has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-cyclopropyl-3-oxopropanoate involves its interaction with molecular targets and pathways in biological systems. The cyano group can act as an electrophile, reacting with nucleophiles in biological molecules. The cyclopropyl ring provides rigidity to the molecule, influencing its binding affinity and specificity. The oxo group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Propanoate Backbone

Ethyl 2-cyano-3-cyclopropyl-3-oxopropanoate differs from analogs through its unique combination of a cyclopropyl ring and cyano group. Key comparisons include:

Ethyl 2-cyano-3-oxobutanoate (3d)

- Structure : Replaces the cyclopropyl group with a methyl group.

- Properties : Exhibits similar IR peaks (2226 cm⁻¹ for C≡N, 1660 cm⁻¹ for C=O) but lacks the cyclopropyl ring’s steric and electronic effects. The ^1H NMR spectrum shows a singlet at δ 2.29 ppm for the methyl group, contrasting with the cyclopropyl-induced splitting in 3e .

- Applications : Used in heterocyclic synthesis (e.g., pyrazoles), highlighting how methyl substitution simplifies reactivity compared to the cyclopropyl analog.

Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a)

- Structure : Features a 3-nitropyridinyl group instead of cyclopropyl.

- Synthesis : Prepared in 50% yield via nucleophilic substitution, lower than typical yields for 3e , suggesting cyclopropyl stability enhances reaction efficiency .

- Utility : Nitropyridinyl derivatives are intermediates in pharmaceuticals, indicating that aromatic substituents broaden bioactivity compared to aliphatic cyclopropyl groups.

Benzyl-Substituted Analogs

Compounds such as 4bc, 4bg, and 4bn (–2) share the 3-cyclopropyl-3-oxopropanoate backbone but incorporate benzyl groups at the 2-position:

Cycloalkyl and Aromatic Variants

Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate

- Structure : Cyclopentyl ring replaces cyclopropyl, introducing additional carbonyl functionality.

- Applications : Likely used in cyclic ketone synthesis, though its safety profile requires careful handling (GHS-compliant SDS available) .

Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

- Structure : Nitrophenyl group instead of cyclopropyl.

- Properties: Higher molecular weight (C₁₁H₁₁NO₅) and nitro group confer redox activity, useful in dye or explosive precursor synthesis .

Ethyl 2-fluoro-3-oxo-3-phenylpropanoate

Functional Group Modifications

Ethyl 2-formyl-3-oxopropanoate

- Structure: Formyl group replaces cyano.

- Reactivity: The aldehyde group enables condensation reactions (e.g., Knoevenagel), unlike the cyano’s nitrile-based reactivity .

Ethyl (2-chlorobenzoyl)acetate

- Structure : Chlorobenzoyl substituent enhances electrophilicity at the carbonyl.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.